molecular formula C6H5F2N B1215098 3,5-Difluoroaniline CAS No. 372-39-4

3,5-Difluoroaniline

Cat. No. B1215098
CAS RN: 372-39-4
M. Wt: 129.11 g/mol
InChI Key: KQOIBXZRCYFZSO-UHFFFAOYSA-N
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Description

3,5-Difluoroaniline is an organic compound with the molecular formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a white to yellowish low melting solid and is known for its applications in various chemical syntheses and industrial processes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield and cost-effectiveness. The use of 1,3,5-trichlorobenzene as a starting material is particularly favored due to its availability and the relatively straightforward reaction conditions required for its conversion to this compound .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst are used.

Major Products:

Scientific Research Applications

3,5-Difluoroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Safety and Hazards

3,5-Difluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

The mechanism of action of 3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biochemical effects. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Similar Compounds:

  • 3,5-Difluorobenzenamine
  • 3,5-Difluorodimethylaniline
  • 3,5-Difluorobenzenesulfonamide

Comparison: this compound is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .

Biochemical Analysis

Biochemical Properties

3,5-Difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with lysozyme, an enzyme that degrades bacterial cell walls . This interaction is crucial for understanding the compound’s potential antibacterial properties.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that this compound can induce nephrotoxic effects in renal cortical slices obtained from the kidneys of male Fischer 344 rats . This indicates that the compound can affect kidney cell function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . Additionally, this compound can alter gene expression, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard conditions. Prolonged exposure to certain environmental factors can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with nephrotoxicity in animal models, indicating a threshold effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly impact its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in this localization process.

properties

IUPAC Name

3,5-difluoroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIBXZRCYFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059906
Record name 3,5-Difluoroaniline
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Molecular Weight

129.11 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Benzenamine, 3,5-difluoro-
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CAS RN

372-39-4
Record name 3,5-Difluoroaniline
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Record name 3,5-Difluoroaniline
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Record name Benzenamine, 3,5-difluoro-
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Record name 3,5-DIFLUOROANILINE
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Synthesis routes and methods I

Procedure details

A 4-neck, 500 mL flask was equipped with a mechanical stirrer, a glass stopper, a rubber septum and a condenser with an inert gas inlet. To this flask was added, in order, tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) (25 mg, 0.01 mol %), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (46 mg, 0.03 mol %), sodium tert-butoxide (37 g, 1.4 eq, xylenes (90 mL), 1-chloro-3,5-difluorobenzene (49.2 g, 0.33 mol) and benzophenone imine (50 g, 0.28 mol). The mixture was refluxed for 8 hours until GC analysis confirmed that the benzophenone imine had been consumed. The reaction mixture was cooled slightly, and 150 mL of 2M HCl was added slowly to the reaction mixture with some gas evolution and the mixture was refluxed with sufficient agitation for 45 minutes. While still warm, the reaction mixture was put in a separatory funnel and the aqueous layer was collected. An additional 90 mL of xylenes was added to the separatory funnel and the organic layer was washed with 4×100 mL 1M HCl. The acidic fractions were combined and made alkaline with aqueous conc ammonium hydroxide. The free amine was extracted with 250 mL methyl tert-butyl ether. The organic layer was dried over magnesium sulfate and concentrated in vacuo to yield the expected product in 89% yield.
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Yield
89%

Synthesis routes and methods II

Procedure details

One embodiment of the present invention relates to the discovery that 3,5-difluoroaniline can be synthesized at high yields and high purity by fluorinating 1,3,5-trichlorobenzene in the presence of a polar solvent to make an intermediate 1,3,5-trifluorobenzene, and then aminating the 1,3,5-trifluorobenzene in the presence of aqueous or anhydrous ammonia to obtain the desired 3,5-difluoroaniline.
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Synthesis routes and methods III

Procedure details

A 600 ml Hastelloy pressure reactor (Parr Instrument Co., Moline, Ill.) equipped with the standard stirrer, thermowell, and valves was used. The reactor was charged with 0.833 moles of 1,3,5-trifluorobenzene (110 g), 4.6 moles of 29% ammonia in water (270 g), and 0.44 moles of magnesium oxide (17.8 g). The reactor was purged with argon, and heated to 225° C. until the maximum pressure (about 1400 psig) was reached. As the reaction proceeded, the pressure dropped at a rate of about 20 lbs./hour for about 6 hours. The reactor was then cooled and the contents allowed to settle. The oils were drained from the reactor bottom until salts/water are observed. The salts float on the oils and settle slowly in the aqueous ammonia. The aqueous salts were extracted 2 or 3 times with MTBE. The MTBE was combined with the oils and charged to a distillation column packed with stainless steel packing (ProPak). The salts were centrifuged, washed with water, and discarded. The product was isolated by distilling MTBE at atm. Pressure, then distilling DFA at 20 to 50 mm.
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270 g
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Synthesis routes and methods IV

Procedure details

In a further embodiment, the present invention relates to a method for the two step preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene. First, an amount of 1,3,5-trichlorobenzene is reacted with a fluoride-containing compound to obtain 1,3,5-trifluorobenzene. Second, the 1,3,5-trifluorobenzene is reacted with aqueous ammonia and a metal oxide or metal hydroxide to obtain the product 3,5-difluoroaniline.
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoroaniline
Reactant of Route 2
3,5-Difluoroaniline
Reactant of Route 3
3,5-Difluoroaniline
Reactant of Route 4
3,5-Difluoroaniline
Reactant of Route 5
3,5-Difluoroaniline
Reactant of Route 6
3,5-Difluoroaniline

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